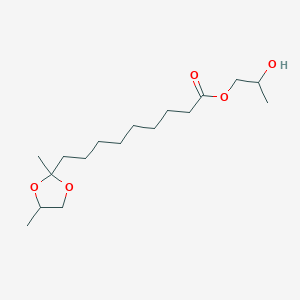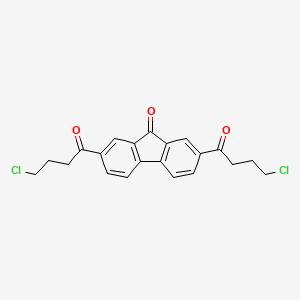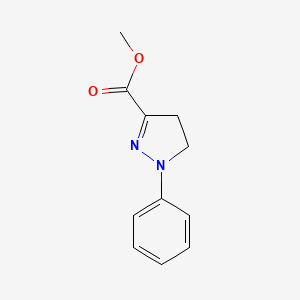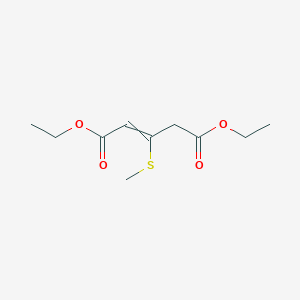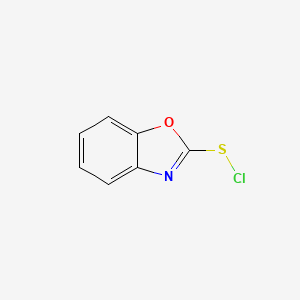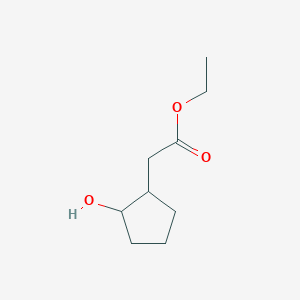![molecular formula C10H10N2O2S B14350141 3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione CAS No. 92713-22-9](/img/structure/B14350141.png)
3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or isothiocyanate. The reaction proceeds in two steps:
Step 1: Phenylglycine methyl ester reacts with phenyl isocyanate or isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes cyclization to yield the desired imidazolidine-2,4-dione derivative.
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of metal complexes as catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring to other derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the imidazolidine-2,4-dione ring .
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes and other metabolic disorders.
Uniqueness
Its diverse biological activities make it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
92713-22-9 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
ZRABQOQWUZLVSY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
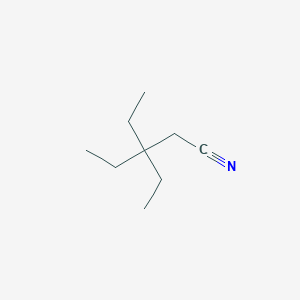
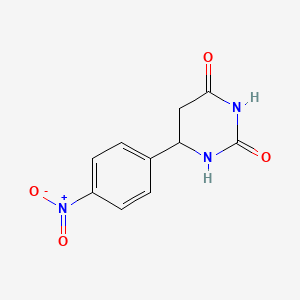
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
